Methyl 5-chloro-4-ethoxy-3-fluorobenzoate

Description

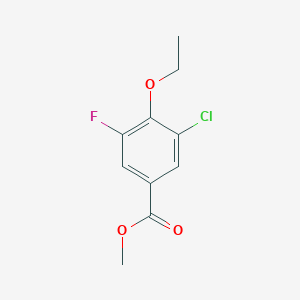

Methyl 5-chloro-4-ethoxy-3-fluorobenzoate is a benzoate ester derivative with the molecular formula C₁₀H₁₀ClFO₃ and a molecular weight of 232.64 g/mol . Its structure features a benzene ring substituted with three functional groups:

- Chloro (Cl) at position 5,

- Ethoxy (OCH₂CH₃) at position 4,

- Fluoro (F) at position 2.

The methyl ester group (–COOCH₃) is attached to the aromatic ring’s carboxyl position. This compound has been listed as discontinued in commercial catalogs (e.g., CymitQuimica and Biopharmacule Speciality Chemicals), likely due to challenges in synthesis, stability, or niche demand .

Properties

IUPAC Name |

methyl 3-chloro-4-ethoxy-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOFUMPUMVYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001206508 | |

| Record name | Benzoic acid, 3-chloro-4-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-47-3 | |

| Record name | Benzoic acid, 3-chloro-4-ethoxy-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001206508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-chloro-4-ethoxy-3-fluorobenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzoate ester class of compounds, characterized by the presence of halogen and alkoxy substituents. Its structural formula is represented as follows:

This compound's unique structure may contribute to its biological properties, including antibacterial and cytotoxic activities.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound is particularly potent against S. aureus, a common pathogen known for its resistance to multiple antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings indicate moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and apoptosis pathways in cancer cells. The presence of halogen substituents enhances lipophilicity, facilitating better membrane penetration and interaction with target sites .

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound revealed a strong correlation between its structural features and antimicrobial potency. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes .

- Cytotoxicity Assessment : In a separate investigation focusing on its cytotoxic properties, researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability, particularly in HeLa cells, suggesting potential for development as a chemotherapeutic agent .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates

Methyl 5-chloro-4-ethoxy-3-fluorobenzoate serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and selectivity. For example, compounds containing fluorine are known to exhibit improved pharmacokinetic properties, such as better absorption and distribution within biological systems due to their increased lipophilicity .

2. Targeted Drug Delivery Systems

The compound has been investigated for use in targeted drug delivery systems, particularly in cancer therapy. Its ability to conjugate with other bioactive molecules facilitates the development of prodrugs that release active agents selectively in tumor tissues, minimizing systemic toxicity .

Agrochemical Applications

1. Pesticide Development

This compound is also explored as a precursor in the synthesis of agrochemicals, particularly pesticides. The incorporation of halogenated aromatic compounds into pesticide formulations can enhance their efficacy and stability against environmental degradation . The compound's derivatives have shown promising results in laboratory settings for controlling various agricultural pests.

2. Herbicide Formulations

In herbicide development, the compound can be modified to create selective herbicides that target specific weed species while being safe for crops. This selectivity is crucial for sustainable agriculture practices .

Materials Science

1. Liquid Crystal Applications

The structural properties of this compound make it suitable for use in liquid crystal displays (LCDs). Its derivatives can be engineered to exhibit specific optical properties necessary for the functioning of LCDs, contributing to advancements in display technology .

2. Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or additive that enhances the thermal and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to heat and chemical degradation, making it valuable for various industrial applications .

Case Studies

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the synthesis of fluorinated pharmaceuticals using this compound as an intermediate. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts, showcasing the importance of fluorine in drug design .

Case Study 2: Development of Selective Herbicides

Research on herbicide formulations indicated that modifications of this compound led to the development of selective herbicides with lower toxicity profiles. These formulations were effective against target weeds while preserving crop health, highlighting the compound's potential in sustainable agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of Methyl 5-chloro-4-ethoxy-3-fluorobenzoate with analogous esters:

Key Observations:

Substituent Effects :

- The ethoxy group in this compound introduces steric bulk compared to simpler analogs like Methyl 4-fluorobenzoate. This may reduce reactivity in nucleophilic substitution reactions .

- Halogen Diversity : Methyl 3-bromo-4-chloro-5-fluorobenzoate replaces the ethoxy group with bromine, increasing molecular weight (267.48 g/mol) and lipophilicity, which could enhance its utility in hydrophobic applications .

Commercial Viability :

- This compound’s discontinued status contrasts with Methyl 3-bromo-4-chloro-5-fluorobenzoate’s availability, suggesting differences in synthetic feasibility or demand .

- Simpler esters like Methyl 4-ethoxybenzoate remain widely available due to their use as intermediates in pharmaceuticals and agrochemicals .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 5-chloro-4-ethoxy-3-fluorobenzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of a benzoate scaffold. A plausible pathway includes:

Halogenation and Substitution : Introduce fluorine and chlorine via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For example, nitration followed by halogenation (Cl/F) using reagents like N-chlorosuccinimide (NCS) or Selectfluor™ .

Ethoxy Group Installation : Alkylation of a hydroxyl intermediate using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Final step involves methyl ester formation via Fischer esterification (H₂SO₄/MeOH) or coupling with methyl chloride in the presence of a base .

Q. Optimization Considerations :

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. Purity Assessment :

- Use melting point analysis (compare to literature) and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. Q3. How can researchers address challenges in regioselective substitution during synthesis?

Methodological Answer: Regioselectivity issues arise due to competing electrophilic sites. Strategies include:

- Directing Groups : Temporarily install nitro or methoxy groups to guide halogenation, then remove post-reaction .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals .

- Protection/Deprotection : Protect sensitive groups (e.g., ester) during halogenation to prevent undesired side reactions .

Case Study :

In Methyl 4-fluoro-3-nitrobenzoate (similar structure), nitration at the meta position is favored due to ester group deactivation; this can inform synthetic planning .

Q. Q4. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., Methyl 4-fluoro-3-methoxybenzoate ).

- Dynamic Effects : Consider rotational isomers (e.g., ethoxy group) causing split signals in NMR but not in X-ray .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond geometry .

Example :

If X-ray confirms the ethoxy group’s orientation but NMR shows peak splitting, molecular dynamics simulations can model rotational barriers .

Q. Q5. What computational tools are recommended for studying reactivity or electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites (software: ORCA, Gaussian) .

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Solvent Effects : Simulate solvation with COSMO-RS to optimize reaction conditions .

Q. Q6. How can researchers mitigate hazards during handling and synthesis?

Methodological Answer:

- Safety Protocols :

- Use flame-retardant lab coats and nitrile gloves (tested against chlorinated/fluorinated compounds) .

- Conduct reactions in fume hoods with HEPA filters to capture volatile intermediates .

- Waste Disposal :

Q. Q7. How is this compound used as a precursor in advanced organic synthesis?

Methodological Answer:

- Pharmaceutical Intermediates : Convert to amides or carboxylic acids via hydrolysis for drug candidates (e.g., kinase inhibitors) .

- Ligand Synthesis : Functionalize the benzoate core to create chelating agents for metal catalysis .

Example :

Methyl 4-fluoro-3-nitrobenzoate derivatives are intermediates in antitumor agents, suggesting similar applications for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.